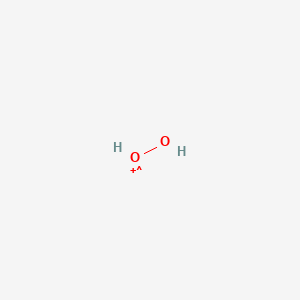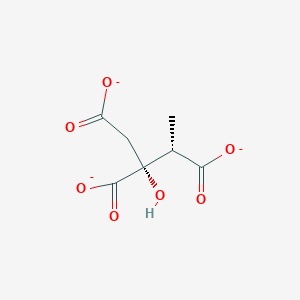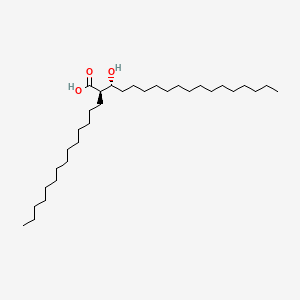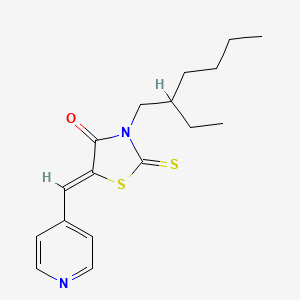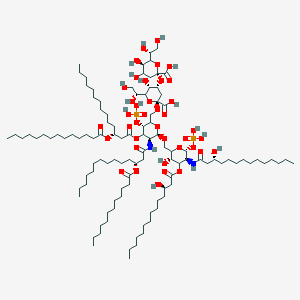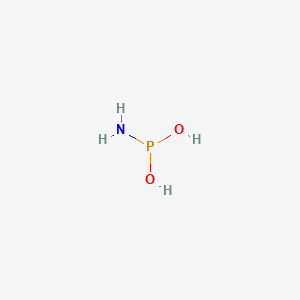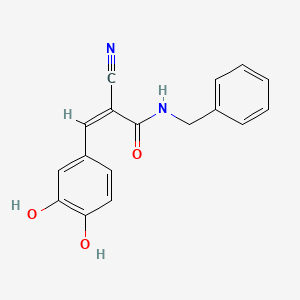
2-Cyano-3-(3,4-dihydroxyphenyl)-N-(benzyl)-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide is a hydroxycinnamic acid.
Aplicaciones Científicas De Investigación
Optical and Luminescence Properties
Research on structurally similar 3-aryl-2-cyano acrylamide derivatives, including various 2-cyano-3-(methoxyphenyl)-2-propenamides, revealed different optical properties due to distinct face-to-face stacking modes. These compounds exhibited varying luminescence behaviors, with some showing emission peaks shifting upon grinding due to phase transformation (Qing‐bao Song et al., 2015).
Thermodynamic Properties in Solutions
A study on the thermodynamic properties of related 2-cyano-3-[5-(phenyl)-2-furyl]-2-propenamide and 2-cyano-3-[5-(4-methylphenyl)-2-furyl]-2-propenamide in various organic solvents determined their fusion temperatures and the temperature dependence of dissolution. The research provided insights into the intermolecular interactions affecting solubility and enthalpies of mixing (I. Sobechko et al., 2017).
Microbial Biotransformation
Microbial biotransformation of HR325, a structurally similar compound, by various fungal strains, was investigated to compare with animal metabolism and synthesize challenging metabolites. This research revealed different metabolic patterns and proposed mechanisms for molecular transformation (I. Lacroix et al., 1997).
Chemical Synthesis and Reactions
A study explored the chemical reactions involving 2-amino-3-cyano-4, 5-dihydrofuran with benzoyl or acetyl chloride, highlighting the synthesis of various malononitrile derivatives. This research provides valuable data on the chemical behavior and potential applications of these compounds in synthesis (K. Yamagata et al., 1986).
Inhibitory Activity Against Alpha-Glucosidase
Research on compounds from Cuscuta reflexa isolated two new compounds structurally related to 2-cyano-3-(3,4-dihydroxyphenyl)-N-(benzyl)-2-propenamide, which showed strong inhibitory activity against alpha-glucosidase. This suggests potential applications in the treatment of diseases like diabetes (E. Anis et al., 2002).
Synthesis of Heterocyclic and Naphthalene Derivatives
Intramolecular carbopalladation of the cyano group was used to synthesize various 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives. This demonstrates the compound's utility in creating complex organic structures (Qingping Tian et al., 2003).
Polymer Synthesis
Novel electrophilic trisubstituted ethylene monomers, including methyl and methoxy ring-substituted 2-cyano-3-phenyl-2-propenamides, were synthesized and copolymerized with styrene. The study of these copolymers reveals the material's potential in creating high-performance polymers (G. Kharas et al., 2015).
Luminescent Properties in Crystal Modifications
A study on the crystal modifications of N-butyl-2-cyano-3-[4-(dimethylamino)phenyl]-2-propenamide revealed differences in luminescence colors, providing insights into the relationship between molecular structure and luminescent properties (Ya. A. Mikhlina et al., 2013).
Synthesis of Antihelmintic Agents
Research on the synthesis of a series of alpha-cyano-beta-hydroxypropenamides, including derivatives of the target compound, showed good activity against various parasites, highlighting its potential in veterinary medicine and pharmaceutical applications (E. Sjogren et al., 1991).
Propiedades
Fórmula molecular |
C17H14N2O3 |
|---|---|
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
(Z)-N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H14N2O3/c18-10-14(8-13-6-7-15(20)16(21)9-13)17(22)19-11-12-4-2-1-3-5-12/h1-9,20-21H,11H2,(H,19,22)/b14-8- |
Clave InChI |
TUCIOBMMDDOEMM-ZSOIEALJSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC(=C(C=C2)O)O)/C#N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



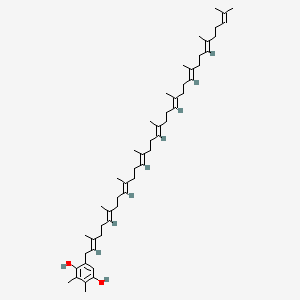
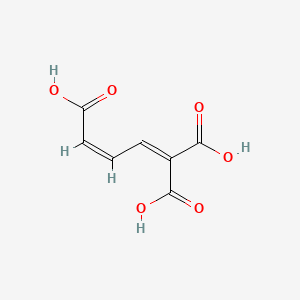

![5,7-Dihydroxy-3-[2,3-dihydro-4-hydroxy-2-(2-hydroxyisopropyl)benzofuran-7-yl]chromone](/img/structure/B1237759.png)
